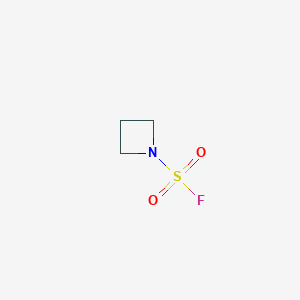

Azetidine-1-sulfonyl fluoride

Description

Significance of Four-Membered Heterocycles in Contemporary Organic Synthesis

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are cyclic compounds containing three carbon atoms and one heteroatom (nitrogen, oxygen, or sulfur, respectively). rsc.org These structures have garnered considerable attention in organic synthesis and medicinal chemistry due to their unique structural and chemical properties. rsc.orgrsc.orgrsc.orgresearchgate.net

The significance of these heterocycles is largely driven by their inherent ring strain. rsc.orgresearchgate.netrsc.org This strain, while contributing to their stability being less than five- or six-membered rings, also makes them valuable synthetic intermediates that can undergo a variety of ring-opening, expansion, or desymmetrization reactions. rsc.orgnumberanalytics.com Azetidines, specifically, possess a puckered conformation and a ring strain of approximately 25.2 kcal/mol. rsc.org This strained nature is key to their reactivity under specific conditions. rsc.orgrsc.orgresearchgate.net

Despite historical difficulties in their synthesis, recent advancements have made azetidines more accessible. nih.govorganic-chemistry.org They are now recognized as valuable scaffolds in drug discovery, appearing in numerous biologically active compounds and approved drugs. rsc.orgnih.govontosight.aisciencedaily.com Their rigid, three-dimensional structure can significantly influence the physicochemical properties of a molecule, making them attractive motifs for designing new therapeutic agents for conditions ranging from neurological disorders to cancer. nih.govontosight.aisciencedaily.com

| Heterocycle | Ring Strain (kcal/mol) | Conformation |

| Azetidine (B1206935) | 25.2 | Puckered |

| Oxetane (B1205548) | 24.7 | Nearly Planar |

| Thietane | 19.6 | Nearly Planar |

| Data sourced from reference rsc.org |

Overview of Sulfonyl Fluorides as Reactive Electrophiles and Reagents

Sulfonyl fluorides (R-SO₂F) have emerged as a pivotal functional group in chemical synthesis, chemical biology, and drug discovery. researchgate.netox.ac.uk They are highly electrophilic at the sulfur atom, yet exhibit remarkable stability, particularly a notable resistance to hydrolysis under physiological conditions. researchgate.netox.ac.uk This balance of stability and reactivity distinguishes them from their more reactive counterparts, sulfonyl chlorides, making them more robust and easier to handle in complex synthetic sequences. nih.govacs.org

The reactivity of sulfonyl fluorides is at the heart of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that has been recognized as a next-generation "click chemistry" reaction. researchgate.netsigmaaldrich.com SuFEx reactions involve the reliable and selective reaction of a sulfonyl fluoride with a nucleophile, leading to the formation of sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. researchgate.netnih.govacs.org This process is characterized by high efficiency and broad functional group tolerance. sigmaaldrich.com

Beyond their role in synthesis, sulfonyl fluorides act as "warheads" in chemical biology and drug design. researchgate.netacs.org They can form stable covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine, enabling their use as covalent inhibitors and molecular probes to study biological systems. acs.orgenamine.netrsc.org

Key Properties of Sulfonyl Fluorides:

Thermodynamic Stability: Resistant to thermolysis and unwanted nucleophilic substitution. sigmaaldrich.com

Hydrolytic Stability: Generally stable in aqueous environments, unlike sulfonyl chlorides. researchgate.net

Electrophilicity: The sulfur(VI) center is highly electrophilic, allowing for controlled reactions with nucleophiles. researchgate.netdntb.gov.ua

Chemoselectivity: Reactions occur selectively at the sulfur center, producing sulfonylation products cleanly. sigmaaldrich.com

Unique Contributions of Azetidine-1-sulfonyl fluoride to Synthetic Methodology

The integration of an azetidine ring with a sulfonyl fluoride group, as seen in Azetidine-1-sulfonyl fluoride and its derivatives (collectively, Azetidine Sulfonyl Fluorides or ASFs), creates a class of reagents with unique and powerful applications in synthesis. nih.govnih.gov These compounds are at the forefront of developing new methods for creating diverse and complex molecular architectures, particularly 3-substituted azetidines, which are valuable in medicinal chemistry. nih.govacs.orgnih.gov

A key contribution of ASFs is their participation in an unusual reaction pathway known as defluorosulfonylation (deFS). nih.govnih.gov Under mild thermal activation (e.g., 60 °C), ASFs can act as precursors to carbocation intermediates. These reactive intermediates then couple with a wide array of nucleophiles, including amines, NH-azoles, and sulfoximines. nih.govacs.orgnih.gov This deFS pathway is distinct from the more conventional SuFEx reactivity and provides a novel method for forging carbon-nucleophile bonds at the 3-position of the azetidine ring. nih.gov

The ability to control the reaction pathway is a significant advantage. While mild thermal conditions favor the deFS reaction, the classic SuFEx pathway can be accessed under different conditions, such as using alkoxides as nucleophiles, to yield azetidine-sulfur(VI) derivatives. nih.govacs.orgnih.gov This dual reactivity allows for divergent synthesis from a single precursor.

The development of ASFs as versatile reagents showcases their potential to streamline the synthesis of drug analogues and other complex molecules. nih.gov For instance, they offer an attractive alternative to other strained systems like azabicyclo[1.1.0]butanes (ABBs) for creating 3,3-disubstituted azetidines. acs.org The synthetic utility of these reagents has been demonstrated through the facile synthesis of azetidine-functionalized versions of known drugs and the creation of novel motifs for drug discovery programs. acs.orgnih.gov

| Reagent Class | Primary Reaction Pathway | Key Application |

| Azetidine Sulfonyl Fluorides (ASFs) | Defluorosulfonylation (deFS) | Synthesis of 3-aryl-3-substituted azetidines |

| Azetidine Sulfonyl Fluorides (ASFs) | Sulfur(VI) Fluoride Exchange (SuFEx) | Synthesis of azetidine-sulfur(VI) derivatives |

| Aryl Sulfonyl Fluorides | Sulfur(VI) Fluoride Exchange (SuFEx) | Synthesis of sulfonamides and sulfonate esters |

| Data sourced from references nih.govacs.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C3H6FNO2S |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

azetidine-1-sulfonyl fluoride |

InChI |

InChI=1S/C3H6FNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2 |

InChI Key |

KGAAASKQMYYULZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for Azetidine 1 Sulfonyl Fluoride and Its Derivatives

De Novo Azetidine (B1206935) Ring Formation Strategies

The formation of the azetidine ring is a significant synthetic challenge due to its inherent ring strain. rsc.orgrsc.org Various strategies have been developed to overcome this, primarily focusing on the cyclization of acyclic precursors.

Cyclization Reactions from Precursors

The most common approach to azetidine synthesis involves the intramolecular cyclization of a preformed chain where a nitrogen nucleophile displaces a leaving group. acs.org This method, however, can be complicated by competing elimination reactions due to the strain of the forming four-membered ring. acs.org

Key cyclization strategies include:

Intramolecular Nucleophilic Substitution: This is a foundational method for forming the azetidine ring. A common precursor is a γ-amino alcohol, which can be activated to facilitate cyclization. For example, treatment of γ-amino alcohols with 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to the formation of enantiopure cis-substituted azetidines. acs.org Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

From β-Amino Alcohols: Diversely substituted N-aryl-2-cyanoazetidines can be synthesized from enantiomerically pure β-amino alcohols through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org

Ring Contraction: N-sulfonylazetidines can be synthesized via the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.org

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, offers a modern approach to azetidine synthesis. Visible-light-mediated intermolecular [2+2] cycloadditions of oximes, such as 2-isoxazoline-3-carboxylates, with alkenes using an iridium photocatalyst can produce highly functionalized azetidines. rsc.orgproquest.com

Radical Cyclization: A general anti-Baldwin radical 4-exo-dig cyclization of ynamides can be achieved using a heteroleptic copper complex under visible light irradiation, leading to the formation of azetidines with high regioselectivity. nih.gov

Palladium-Catalyzed C-H Amination: Intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines, catalyzed by palladium, provides a route to azetidines. rsc.org

La(OTf)3-Catalyzed Intramolecular Aminolysis: Lanthanum triflate catalyzes the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgfrontiersin.org

Installation of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is a valuable functional group, and various methods have been developed for its introduction onto different scaffolds. acs.orgacs.org

Sulfonylation Procedures

A prevalent method for synthesizing sulfonyl fluorides involves the conversion of other sulfur-containing functional groups. A three-step sequence starting from tertiary alcohols can be used to prepare azetidine sulfonyl fluorides. This involves thiol alkylation, oxidation, and an elimination/fluorination sequence to yield the desired N-Cbz-protected azetidine sulfonyl fluorides. nih.govacs.org

| Starting Material | Reagents | Product | Yield | Reference |

| Tertiary Alcohols | 1. Thiol, Catalyst 2. Oxidation 3. Elimination/Fluorination | Azetidine Sulfonyl Fluorides | - | nih.govacs.org |

| Sulfonic Acids | Thionyl fluoride | Sulfonyl Fluorides | 90-99% | nih.govrsc.org |

| Sulfonic Acids | Xtalfluor-E® | Sulfonyl Fluorides | 41-94% | nih.govrsc.org |

| Sulfonyl Chlorides | KHF2 (aq) | Sulfonyl Fluorides | - | nih.gov |

| Primary Amides | SO2F2 | Amide-SO2F compounds | - | researchgate.net |

Direct Conversion from Thiols and Disulfides

A mild and environmentally friendly electrochemical method allows for the direct synthesis of sulfonyl fluorides from thiols or disulfides. acs.orgacs.orgresearchgate.net This approach uses potassium fluoride as an inexpensive and safe fluoride source and avoids the need for stoichiometric oxidants. acs.orgacs.orgccspublishing.org.cn The reaction proceeds via anodic oxidation, where the thiol is first converted to a disulfide intermediate, which is then further oxidized to the sulfonyl fluoride. acs.orgacs.org This method is applicable to a wide range of aryl, heteroaryl, benzyl (B1604629), and alkyl thiols and disulfides. ccspublishing.org.cn

Another method involves the use of Selectfluor® as both an oxidant and a fluorine source to convert thiols and disulfides to sulfonyl fluorides. acs.orgccspublishing.org.cn

Transformation from Sulfonamides

A practical synthesis of sulfonyl fluorides from sulfonamides has been developed. This method involves the reaction of the sulfonamide with Pyry-BF4 and magnesium chloride to form a sulfonyl chloride intermediate in situ. This intermediate is then converted to the more stable sulfonyl fluoride by the addition of potassium fluoride. researchgate.net This one-pot procedure is valued for its mild conditions and high chemoselectivity, making it suitable for late-stage functionalization of complex molecules. researchgate.net

Stereoselective and Regioselective Synthesis of Azetidine-1-sulfonyl fluoride Scaffolds

The synthesis of stereochemically defined azetidine scaffolds is of significant interest for applications in medicinal chemistry and materials science. acs.orguni-muenchen.de

Stereoselective Synthesis:

From Chiral Precursors: Chiral azetidin-3-ones can be prepared through the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The use of chiral sulfinamide chemistry allows for the synthesis of these precursors with excellent enantiomeric excess. nih.gov The reduction of azetidin-2-ones (β-lactams) to azetidines generally proceeds with retention of stereochemistry at the ring substituents. acs.org

Asymmetric Reduction: A library of 2-azetidinylcarboxylic acids can be synthesized via the metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors. acs.org

Stereoselective Functionalization: The lithiation of N-alkyl-2-oxazolinylazetidines followed by reaction with electrophiles allows for the preparation of highly enantioenriched 2-acylazetidines. frontiersin.org

Regioselective Synthesis:

Intramolecular Aminolysis: The La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a highly regioselective route to substituted azetidines. frontiersin.orgfrontiersin.org

From Thioamides and Sulfonyl Azides: N-sulfonyl amidines can be prepared with high regioselectivity through the reaction of heterocyclic thioamides with sulfonyl azides. beilstein-journals.org

The following table summarizes some research findings on the synthesis of azetidine derivatives:

| Precursor | Method | Product | Key Features | Reference |

| Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-ones | High enantiomeric excess | nih.gov |

| Unsaturated carboxylic acids | Metal-catalyzed asymmetric reduction | 2-Azetidinylcarboxylic acids | Access to a library of chiral amino acids | acs.org |

| cis-3,4-Epoxy amines | La(OTf)3-catalyzed intramolecular aminolysis | Substituted azetidines | High regioselectivity | frontiersin.orgfrontiersin.org |

| N-Alkyl-2-oxazolinylazetidines | Lithiation and electrophilic trap | Enantioenriched 2-acylazetidines | Stereoselective functionalization | frontiersin.org |

Diversification Strategies for Substituted Azetidine-1-sulfonyl fluoride Derivatives

The functionalization of the azetidine scaffold is a crucial aspect of medicinal chemistry, and azetidine-1-sulfonyl fluorides have emerged as versatile precursors for creating a diverse range of substituted azetidine derivatives. The primary strategies for their diversification revolve around the unique reactivity of the sulfonyl fluoride group, which can be modulated to favor different reaction pathways, leading to a variety of structural motifs.

The two main reaction pathways for the diversification of azetidine-1-sulfonyl fluorides are defluorosulfonylation (deFS) and sulfur-fluoride exchange (SuFEx). These pathways are dictated by the reaction conditions, particularly the nature of the nucleophile and the presence of a base. acs.orgnih.gov

Defluorosulfonylation (deFS) Pathway

Under neutral or mildly basic conditions, particularly with neutral amine nucleophiles, azetidine-1-sulfonyl fluorides undergo a deFS reaction. This process involves the formal loss of sulfur dioxide and fluoride, leading to the formation of a highly reactive azetidinyl carbocation intermediate. This carbocation is then trapped by a nucleophile to yield 3-substituted azetidine derivatives. acs.orgnih.gov This pathway is particularly valuable for the synthesis of 3-aryl-3-substituted azetidines. nih.gov

A key feature of the deFS pathway is its mild activation, often requiring only gentle heating (e.g., 60 °C), which allows for high functional group tolerance. acs.orgnih.gov This makes it a powerful tool for late-stage functionalization in drug discovery programs. The reaction is compatible with a broad range of amine nucleophiles, including primary and secondary amines, as well as more complex structures like those found in drug molecules and E3 ligase recruiters. acs.orgorganic-chemistry.orgresearchgate.net

For instance, reacting N-Cbz protected azetidine-1-sulfonyl fluoride with morpholine (B109124) in the presence of a base like triethylamine (B128534) or potassium carbonate results in the deFS reaction, yielding the corresponding 3-aminoazetidine derivative. The carbamate (B1207046) protecting group (Cbz) can be subsequently removed to provide a free secondary amine on the azetidine ring, offering a vector for further derivatization. acs.org

Sulfur-Fluoride Exchange (SuFEx) Pathway

In contrast to the deFS pathway, the SuFEx pathway becomes dominant under anionic conditions, typically when using deprotonated nucleophiles. acs.orgnih.gov In this reaction, the nucleophile attacks the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion to form a new S(VI) derivative, such as a sulfonamide or a sulfonate ester. acs.orgnih.gov

This pathway provides access to a different class of azetidine derivatives where the sulfonyl group is retained and linked to the nucleophile. For example, the reaction of an azetidine-1-sulfonyl fluoride with a deprotonated amine (an amide anion) would yield a sulfonamide. Similarly, reaction with phenolates (deprotonated phenols) or sodium trifluoroethanoate leads to the formation of the corresponding sulfonate esters. nih.gov The stability of sulfonyl fluorides compared to sulfonyl chlorides makes them particularly suitable for SuFEx chemistry, as they are less prone to hydrolysis and other side reactions. acs.orgnih.gov

The choice between the deFS and SuFEx pathways allows for a divergent synthesis of substituted azetidines from a common azetidine-1-sulfonyl fluoride precursor, significantly expanding the accessible chemical space for drug discovery and development. acs.orgorganic-chemistry.orgresearchgate.net

The following table summarizes the diversification of azetidine-1-sulfonyl fluoride derivatives through these two key pathways:

| Reaction Pathway | Nucleophile Type | General Product Structure | Specific Example | Reference(s) |

| Defluorosulfonylation (deFS) | Neutral Amines (Primary, Secondary) | 3-Amino-azetidines | Reaction of PMP(Cbz)ASF with morpholine | acs.orgnih.gov |

| Complex Amines (e.g., drug fragments) | 3-Functionalized azetidine analogs | Coupling with pomalidomide (B1683931) derivatives | acs.orgorganic-chemistry.orgresearchgate.net | |

| Sulfur-Fluoride Exchange (SuFEx) | Deprotonated Amines (Amide anions) | Azetidine-1-sulfonamides | Reaction with deprotonated amine nucleophiles | nih.gov |

| Phenolates | Azetidine-1-sulfonate esters | Reaction with phenols and Cs₂CO₃ | nih.gov | |

| Carboxylate Salts | Azetidine-1-sulfonate esters | Reaction with sodium trifluoroethanoate | nih.gov | |

| Azide Anion (from NaN₃) | Azetidine-1-sulfonyl azide | Reaction with sodium azide | nih.gov |

This strategic diversification allows for the generation of novel pharmacophore motifs and the synthesis of analogs of biologically active molecules, highlighting the significant potential of azetidine-1-sulfonyl fluorides in medicinal chemistry. acs.orgorganic-chemistry.orgresearchgate.net

Reactivity Profiles and Mechanistic Investigations of Azetidine 1 Sulfonyl Fluoride

Defluorosulfonylation (deFS) Reaction Pathway

Azetidine-1-sulfonyl fluorides can undergo a defluorosulfonylation (deFS) reaction, a process that involves the generation of a carbocation intermediate which can then be trapped by various nucleophiles. nih.gov This pathway is particularly notable as it provides a divergent route to 3,3-disubstituted azetidines. nih.gov

Carbocation Generation and Trapping

Upon mild thermal activation, typically around 60°C, azetidine-1-sulfonyl fluorides can undergo a deFS reaction. nih.gov This process is initiated by the extrusion of the SO2F group, leading to the formation of a planar azetidine (B1206935) carbocation. digitellinc.com This reactive intermediate is then amenable to trapping by a wide array of nucleophiles. nih.govdigitellinc.com The reaction is often facilitated by the use of a base such as potassium carbonate. nih.gov The choice of solvent can also play a crucial role in promoting the deFS pathway over the competing SuFEx reaction. nih.gov

The versatility of this carbocation trapping strategy has been demonstrated through the successful coupling of azetidine-1-sulfonyl fluorides with a variety of nucleophiles, including amines, NH-azoles, sulfoximines, and phosphorus-based nucleophiles. nih.govacs.org This method has been applied to the late-stage functionalization of complex molecules, highlighting its broad functional group tolerance. nih.govacs.org For instance, azetidine-functionalized versions of fluoxetine and amlodipine have been synthesized using this approach. nih.govacs.org

Nucleophilic Coupling Reactions

The deFS reaction of azetidine-1-sulfonyl fluorides enables the formation of a diverse range of 3,3-disubstituted azetidine derivatives through coupling with various nucleophiles. nih.govdigitellinc.com The reaction conditions are generally mild, making it suitable for a wide range of substrates. nih.gov

Table 1: Examples of Nucleophilic Coupling Reactions with Azetidine-1-sulfonyl fluoride (B91410) via the deFS Pathway nih.govacs.org

| Nucleophile Class | Specific Nucleophile Example | Product Type |

| Amines | Morpholine (B109124) | 3-Amino-azetidine derivative |

| NH-Azoles | Pyrazole | 3-(Pyrazol-1-yl)-azetidine derivative |

| Sulfoximines | S,S-Dimethylsulfoximine | 3-(Sulfoximinyl)-azetidine derivative |

| Phosphorus Nucleophiles | Diethyl phosphite | 3-(Diethoxyphosphoryl)-azetidine derivative |

The broad scope of compatible nucleophiles underscores the synthetic utility of the deFS reaction for accessing novel azetidine-containing scaffolds for drug discovery. nih.govresearchgate.net

Kinetic and Computational Studies on deFS Mechanism

Kinetic studies have been conducted to elucidate the mechanism of the deFS reaction of azetidine sulfonyl fluorides. These studies, often performed by monitoring the reaction progress using techniques like 1H NMR spectroscopy, have provided insights into the reaction rates and the factors influencing them. nih.gov For instance, the deFS process for a PMP(Cbz)ASF derivative was examined by heating at 60 °C in the presence of triethylamine (B128534) and morpholine. nih.gov

Comparisons with analogous oxetane (B1205548) sulfonyl fluorides have revealed similar reactivity profiles, suggesting a common mechanistic pathway involving the formation of a four-membered ring carbocation. nih.gov Computational studies have further supported the proposed mechanism, indicating that the formation of the carbocation is a key step in the reaction cascade. researchgate.net These theoretical investigations have been instrumental in understanding the stability of the intermediates and the transition states involved in the deFS process.

Sulfur-Fluoride Exchange (SuFEx) Click Chemistry

In addition to the deFS pathway, azetidine-1-sulfonyl fluorides can also participate in Sulfur-Fluoride Exchange (SuFEx) reactions. nih.gov This reactivity is a cornerstone of click chemistry, enabling the rapid and efficient formation of robust covalent linkages. acs.org The SuFEx pathway for azetidine-1-sulfonyl fluorides typically proceeds under anionic conditions and leads to the formation of S(VI) derivatives. nih.govdigitellinc.com

Anionic Conditions for S(VI) Derivative Formation

The SuFEx reactivity of azetidine-1-sulfonyl fluorides can be unlocked by employing anionic nucleophiles. nih.govdigitellinc.com This is in contrast to the deFS pathway, which is favored under neutral or mildly basic conditions with neutral nucleophiles. nih.gov The use of a strong base, such as sodium hydride, to deprotonate the nucleophile promotes the SuFEx reaction. nih.gov

A notable example of this reactivity is the reaction of azetidine-1-sulfonyl fluoride with alkoxides. nih.govacs.org For instance, the SuFEx reaction with the alkoxide derived from cholesterol has been demonstrated, showcasing the potential for conjugating the azetidine motif to complex biomolecules. nih.govacs.org This highlights the utility of SuFEx chemistry for applications in chemical biology and bioconjugation.

Table 2: SuFEx Reaction of Azetidine-1-sulfonyl fluoride nih.govacs.org

| Nucleophile | Reagent for Anion Generation | Product |

| Cholesterol | Sodium Hydride (NaH) | Azetidine-1-sulfonyl cholesterol |

Catalytic Approaches in SuFEx Reactions

While the SuFEx reactions of azetidine-1-sulfonyl fluorides are often carried out under stoichiometric basic conditions, the broader field of SuFEx chemistry has seen the development of various catalytic approaches to facilitate the reaction of sulfonyl fluorides in general. acs.orgresearchgate.netresearchgate.net These catalytic methods aim to enhance reaction efficiency, broaden the substrate scope, and reduce the need for strong bases.

Catalytic strategies for SuFEx reactions include the use of Lewis acids and organocatalysts. acs.orgresearchgate.netresearchgate.net Lewis acid catalysts, such as those based on calcium, can activate the sulfonyl fluoride towards nucleophilic attack. researchgate.netresearchgate.net Organocatalysts, including N-heterocyclic carbenes (NHCs), have also been shown to effectively promote SuFEx reactions. acs.org These catalysts can activate alcohols and amines for reaction with sulfonyl fluorides. acs.org

Although the specific application of these catalytic systems to azetidine-1-sulfonyl fluoride is not extensively detailed in the provided research, these general catalytic principles represent a promising avenue for further development in the SuFEx chemistry of this compound. The implementation of catalytic methods could offer milder reaction conditions and improved efficiency for the synthesis of azetidine-containing S(VI) derivatives.

Nucleophilic Substitution Reactions of the Sulfonyl Fluoride Group

The sulfonyl fluoride group of azetidine-1-sulfonyl fluoride serves as a versatile electrophilic center. It can undergo Sulfur(VI)-Fluoride Exchange (SuFEx) reactions, a class of click chemistry reactions known for their high efficiency and selectivity. acs.org However, its reactivity is not limited to this pathway, as the strained ring introduces alternative mechanistic possibilities. springernature.comnih.gov

The reaction of azetidine-1-sulfonyl fluoride with primary or secondary amines is a primary route to the corresponding sulfonamide derivatives. This transformation typically proceeds via the SuFEx mechanism, where the amine nucleophile attacks the electrophilic sulfur center, leading to the displacement of the fluoride ion. acs.orgnih.gov Sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts and can remain intact during other reaction steps, making them valuable reagents. acs.orgnih.gov The synthesis of sulfonamides via this method is crucial for creating diverse molecular scaffolds for drug discovery. frontiersrj.com

Azetidine-1-sulfonyl fluorides (ASFs) exhibit broad reactivity with a variety of nucleophiles beyond simple amines. acs.org This versatility allows for the synthesis of novel azetidine-containing motifs that are otherwise difficult to access. nih.govresearchgate.net The functional group tolerance of these reactions is notably high, accommodating sensitive groups like free alcohols, esters, and pyridines. acs.orgnih.gov

Key reactions with diverse nucleophiles include:

Amines and NH-Azoles: ASFs react readily with various amine nucleophiles and nitrogen-containing heterocycles like azoles. acs.orgnih.gov

Alcohols: In the presence of a base, alcohols (as alkoxides) can displace the fluoride to form sulfonate esters, demonstrating the potential for conjugation with complex molecules like cholesterol. acs.org

Phosphorus-based Nucleophiles: Phosphonates and other phosphorus-based nucleophiles successfully react to yield novel azetidine-phosphorus motifs. acs.orgnih.govresearchgate.net

Sulfoximines: These sulfur-based nucleophiles also participate in substitution reactions, expanding the range of accessible S(VI) derivatives. acs.orgnih.govresearchgate.net

| Nucleophile Class | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Amines | Fluoxetine, Amlodipine | Azetidine Sulfonamide | acs.orgnih.gov |

| Alcohols | Cholesterol (as alkoxide) | Azetidine Sulfonate Ester | acs.org |

| NH-Azoles | Imidazoles, Triazoles | N-Azetidinyl Azole | acs.org |

| Phosphorus Nucleophiles | Secondary Phosphine Oxides | Azetidine Phosphinoyl Sulfonamide | acs.org |

| Sulfoximines | Various S=NH compounds | Azetidine Sulfoximidoyl Sulfonamide | acs.org |

Functional Group Transformations Adjacent to the Azetidine Ring

While much of the research has centered on the reactivity of the sulfonyl fluoride moiety, transformations on the azetidine ring itself are also of interest.

The existing literature on azetidine-1-sulfonyl fluorides primarily details the reactivity at the sulfur atom or the generation of a carbocation at the C3 position of the ring system. acs.orgnih.govnih.gov Specific studies detailing the oxidation or reduction of the azetidine ring carbons while the N-sulfonyl fluoride group is attached are not extensively covered in the primary research. However, functional group manipulation on the nitrogen atom has been demonstrated. For instance, a carbobenzyloxy (Cbz) protecting group on the azetidine nitrogen of an ASF precursor can be readily removed with trimethylsilyl iodide (TMSI) after nucleophilic substitution, providing an NH-azetidine that can be further derivatized. nih.gov Azetidines can generally be synthesized via the reduction of the corresponding azetidinones (β-lactams) using reagents like lithium aluminium hydride. wikipedia.org

A key feature of sulfonyl fluorides is their relative stability towards hydrolysis compared to other sulfonyl halides, such as sulfonyl chlorides. acs.orgnih.govmdpi.com This stability allows them to persist in aqueous environments, which is advantageous in biological applications. However, they are not completely inert, and their hydrolytic stability can be influenced by electronic factors. nih.govrsc.org Studies on various sulfonyl fluorides have shown that electron-withdrawing groups on an adjacent aryl ring can increase the rate of hydrolysis, while electron-donating groups tend to impart greater stability. nih.gov While highly reactive sulfonyl fluorides can be unstable in buffered aqueous solutions, their reactivity can be tuned to achieve an optimal balance between stability and the desired rate of reaction with a target nucleophile. rsc.orgresearchgate.net

Comparative Reactivity Studies with Related Small-Ring Sulfonyl Fluorides (e.g., Oxetane Sulfonyl Fluorides)

The reactivity of azetidine-1-sulfonyl fluorides (ASFs) is often compared to that of their oxygen-containing analogues, oxetane sulfonyl fluorides (OSFs). acs.orgnih.gov Both classes of compounds are activated by mild thermal conditions (e.g., 60 °C) and serve as precursors to four-membered ring carbocations in a process termed defluorosulfonylation (deFS). acs.orgnih.govnih.gov This pathway is unusual as sulfonyl fluorides typically react via SuFEx. acs.orgnih.gov

The deFS mechanism involves the loss of sulfur dioxide and a fluoride ion to generate a planar carbocation, which is then trapped by a nucleophile. springernature.comresearchgate.net This pathway competes with the traditional SuFEx reaction, and the outcome can be controlled by the choice of nucleophile and reaction conditions. acs.org Hard, anionic nucleophiles tend to favor the SuFEx pathway, leading to S(VI) derivatives. acs.orgresearchgate.net

Kinetic studies have shown that the reactivity of ASFs and OSFs in these reactions is often comparable. nih.gov For example, the reaction of PMP(Cbz)ASF with morpholine proceeds in a similar yield to the reaction with its oxetane counterpart, PMP OSF (84% vs. 86%). nih.gov This parallel reactivity underscores their utility as complementary building blocks for accessing novel chemical space in drug discovery. acs.orgnih.gov

| Feature | Azetidine Sulfonyl Fluorides (ASFs) | Oxetane Sulfonyl Fluorides (OSFs) | Reference |

|---|---|---|---|

| Primary Reaction Pathways | Defluorosulfonylation (deFS), SuFEx | Defluorosulfonylation (deFS), SuFEx | acs.orgresearchgate.net |

| Reactive Intermediate (deFS) | Azetidine carbocation | Oxetane carbocation | springernature.comnih.govnih.gov |

| Activation Conditions | Mild thermal (e.g., 60 °C) | Mild thermal (e.g., 60 °C) | acs.orgnih.gov |

| SuFEx Conditions | Anionic nucleophiles | Anionic nucleophiles | acs.orgresearchgate.net |

| Comparative Reactivity | Similar to OSFs in many cases | Similar to ASFs in many cases | nih.gov |

Applications of Azetidine 1 Sulfonyl Fluoride in Advanced Organic Synthesis

Azetidine-1-sulfonyl fluoride (B91410) as a Versatile Building Block

Azetidine-1-sulfonyl fluoride and its derivatives are powerful building blocks, primarily due to their participation in an unusual defluorosulfonylation (deFS) reaction pathway. nih.govnih.gov Under mild thermal activation, these compounds can generate reactive carbocation intermediates that readily couple with a wide range of nucleophiles. nih.govnih.govacs.org This reactivity offers a distinct alternative to other methods for synthesizing azetidine-containing molecules, such as those using azabicyclo[1.1.0]butane (ABB) reagents. nih.govacs.org

Construction of Complex Heterocyclic Systems

The reactivity of azetidine-1-sulfonyl fluoride facilitates the synthesis of diverse and complex heterocyclic systems. nih.govnih.govacs.org By coupling with various nucleophiles, it enables the preparation of novel azetidine-containing heterocyclic, sulfoximine, and phosphonate (B1237965) derivatives. nih.govnih.govacs.org This method provides access to new chemical motifs and molecular scaffolds that are of significant interest in medicinal chemistry. nih.govnih.govresearchgate.net The ability to form these complex structures under mild conditions with high functional group tolerance makes azetidine-1-sulfonyl fluoride a valuable tool for creating new design elements in drug discovery programs. nih.govnih.govresearchgate.netacs.org

Synthesis of Highly Substituted Azetidine (B1206935) Scaffolds

A key application of azetidine-1-sulfonyl fluoride is in the mild and efficient synthesis of 3-aryl-3-substituted azetidine scaffolds. nih.govacs.org The deFS coupling process is compatible with a broad spectrum of nucleophiles, leading to a variety of highly substituted products. nih.govacs.org This method has proven effective for generating valuable 3,3-disubstituted azetidine derivatives, a structural motif of growing importance in pharmaceuticals. nih.govacs.org The reaction demonstrates wide functional group tolerance, accommodating sensitive functionalities like free alcohols, tertiary amines, esters, and pyridines. nih.govacs.org This versatility allows for the late-stage functionalization of complex molecules, providing a direct route to novel azetidine-based compounds. nih.govacs.org

| Nucleophile Class | Specific Example | Resulting Moiety |

|---|---|---|

| Amines (Secondary) | Morpholine (B109124) | Amino-azetidine |

| Complex Amines | Fluoxetine | Azetidine-functionalized drug analogue |

| NH-Azoles | Not specified | Azolyl-azetidine |

| Sulfoximines | Not specified | Sulfoximinyl-azetidine |

| Phosphorus-based | Not specified | Phosphonyl/Phosphinyl-azetidine |

| Alkoxides | Cholesterol | Azetidine-conjugated complex molecule |

Reagent for Covalent Conjugation and Linker Chemistry

Beyond its role as a synthetic building block, azetidine-1-sulfonyl fluoride is a valuable reagent for covalent modification and the development of chemical linkers. nih.govnih.gov The sulfonyl fluoride moiety is known for its balanced reactivity and stability, making it suitable for applications in chemical biology and bioconjugation. nih.govnih.gov

Development of PROTAC Linker Motifs

There is significant potential for using azetidine-1-sulfonyl fluoride reagents as motifs within linkers for Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.govresearchgate.net PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is crucial for the efficacy of a PROTAC, and new linker motifs are in high demand. semanticscholar.org Research has shown that productive deFS reactions between azetidine-1-sulfonyl fluoride derivatives and E3 ligase recruiters, such as pomalidomide (B1683931), can furnish new degrader motifs and potential PROTAC linkers. nih.govnih.govresearchgate.net This application opens a new avenue for creating novel PROTACs with potentially improved properties. nih.govresearchgate.net

| PROTAC Component | Example Moiety | Function |

|---|---|---|

| Warhead | Ligand for Target Protein (e.g., BRD4 inhibitor) | Binds to the protein of interest |

| Linker | Azetidine-based structure derived from Azetidine-1-sulfonyl fluoride | Connects the two ligands with optimal spacing and properties |

| E3 Ligase Ligand | Pomalidomide | Recruits the E3 ubiquitin ligase machinery |

Incorporation of Pendant Groups for Diversification

Azetidine-1-sulfonyl fluoride reagents are designed to facilitate molecular diversification. nih.govnih.govacs.org For instance, using an N-Cbz-protected azetidine-1-sulfonyl fluoride allows for the initial coupling reaction, after which the Cbz (carboxybenzyl) protecting group can be readily removed. nih.govacs.org This unmasks a secondary amine on the azetidine ring, which serves as an additional vector for growth and further derivatization. nih.govacs.org This feature enables the incorporation of various pendant groups, which is highly useful for creating libraries of compounds for structure-activity relationship (SAR) studies or for attaching probes and other functionalities for chemical biology applications. nih.govnih.govacs.org

Role in the Synthesis of Bioisosteres and Conformationally Constrained Analogues

In medicinal chemistry, modifying a drug molecule to improve its properties without losing its desired biological activity is a key challenge. Azetidine-containing scaffolds derived from azetidine-1-sulfonyl fluoride are valuable in this context. nih.gov

The resulting 3-amino-azetidine structures are proposed as potential bioisosteres of amides, which are common motifs in drug molecules. nih.gov Similarly, NH-amino-azetidines can serve as potential isosteres of amidines, offering subtle differences in conformation and basicity (pKa). nih.govacs.org The replacement of common functional groups with these novel azetidine motifs can significantly impact a molecule's physicochemical properties, such as polarity and solubility, potentially leading to improved pharmacological profiles. nih.govnih.gov

Furthermore, the four-membered azetidine ring is inherently rigid and introduces conformational constraint into a molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity. The defined three-dimensional structure of these scaffolds provides chemists with new design options for creating analogues of existing drugs with potentially enhanced properties. nih.gov

Azetidine-based Amidine Isosteres

The synthesis of azetidine-based structures that can serve as isosteres for common functional groups is a significant area of interest in medicinal chemistry. NH-amino-azetidines, which can be prepared from azetidine-1-sulfonyl fluoride derivatives, are considered potential isosteres of amidines, offering different conformational and basicity (pKa) profiles. nih.govacs.org

The preparation of these amidine isosteres relies on an unusual defluorosulfonylation (deFS) reaction pathway. researchgate.netnih.gov In this process, N-protected azetidine-3-sulfonyl fluorides are activated under mild thermal conditions (typically around 60 °C) to generate a reactive carbocation intermediate. nih.govnih.govacs.org This intermediate is then trapped by a wide range of nucleophiles, including amines, to form 3-substituted azetidines. nih.gov For instance, the reaction of an N-Cbz protected azetidine sulfonyl fluoride with morpholine proceeds via the deFS pathway, without any competing Sulfur-Fluoride Exchange (SuFEx) reactivity. nih.gov Subsequent removal of the protecting group (e.g., a Cbz group removed with TMSI) yields the free NH-amino-azetidine, which serves as the amidine isostere. nih.gov This synthetic strategy is valued for its high functional group tolerance, accommodating sensitive moieties such as free alcohols, esters, and pyridines. nih.govacs.org

| Reaction Parameter | Description | Source(s) |

| Reagent | N-Protected Azetidine-3-sulfonyl fluoride | nih.govacs.org |

| Key Reaction Pathway | Defluorosulfonylation (deFS) | researchgate.netnih.gov |

| Activation Condition | Mild thermal activation (e.g., 60 °C) | nih.govnih.gov |

| Intermediate | Azetidine carbocation | nih.govacs.org |

| Nucleophiles | Amines, NH-Azoles, Sulfoximines, Phosphorus-based nucleophiles | nih.govacs.org |

| Product | 3-Substituted Azetidines (Amidine Isostere Precursors) | nih.gov |

Utility in the Preparation of Chemical Probes and Ligands

The distinct electrophilic nature of the sulfonyl fluoride group makes azetidine-1-sulfonyl fluoride a valuable building block for creating chemical probes and ligands designed to interact with biological targets. Its stability, coupled with its capacity for selective reaction with protein residues, underpins its use in covalent inhibitor design and fragment-based screening. nih.govacs.org

Design of Enzyme Inhibitors via Covalent Modification

Azetidine-1-sulfonyl fluoride is employed as a reactive moiety, or "warhead," in the design of covalent enzyme inhibitors. nih.govresearchgate.net These inhibitors form a stable, permanent bond with their target protein, which can lead to enhanced potency and a prolonged duration of action. wuxiapptec.com The sulfonyl fluoride group is particularly useful for a "beyond-cysteine" targeting strategy. nih.govacs.org While many covalent inhibitors are designed to react with the highly nucleophilic cysteine residue, sulfonyl fluorides can also target other nucleophilic amino acids such as lysine, tyrosine, and non-catalytic serine residues. nih.govnih.gov This expands the range of proteins that can be targeted with covalent modifiers. nih.gov

The mechanism of inhibition involves the reaction of a nucleophilic amino acid side chain in the protein's binding pocket with the azetidine-1-sulfonyl fluoride warhead. This proceeds through a Sulfur-Fluoride Exchange (SuFEx) reaction, where the amino acid acts as a nucleophile, displacing the fluoride and forming a stable sulfonyl-enzyme linkage. nih.gov The azetidine scaffold serves to position the reactive sulfonyl fluoride group correctly within the active site to facilitate this covalent modification. nih.gov

Reactive Fragment Screening for Protein Ligand Discovery

Azetidine-1-sulfonyl fluoride is a key component in reactive fragment screening, an innovative approach for discovering novel protein ligands. nih.govresearchgate.net This strategy involves creating large libraries of small, reactive molecules ("fragments") that can be screened against proteins of interest to identify binding partners. nih.gov

In this context, an azetidine-linked sulfamoyl fluoride serves as a reactive core. nih.govacs.org A library is constructed in a modular fashion by coupling this azetidine core with a diverse set of amine-functionalized fragments. nih.govresearchgate.net This is often done using a high-throughput, direct-to-biology (HTC-D2B) workflow, where the fragment library is synthesized in multi-well plates and the crude reaction mixtures are directly screened against target proteins without purification. nih.govresearchgate.net The use of intact protein liquid chromatography-mass spectrometry (LC-MS) allows for the efficient detection of fragments that have formed a covalent bond with the target protein. nih.govacs.orgresearchgate.net This approach has successfully identified hits for targets such as carbonic anhydrase II (CAII) and B-cell lymphoma 6 (BCL6), demonstrating its power in rapidly discovering novel covalent ligands for functionally important protein pockets. nih.govresearchgate.net

| Library Component | Role | Example | Source(s) |

| Reactive Moiety | Provides the electrophilic warhead for covalent bonding. | Azetidine-linked sulfamoyl fluoride | nih.govacs.org |

| Fragment Set | A diverse collection of small molecules to explore chemical space. | Amine-functionalized fragments with varied chemical structures. | nih.gov |

| Screening Target | Proteins of interest for ligand discovery. | Carbonic anhydrase II (CAII), B-cell lymphoma 6 (BCL6) | nih.govresearchgate.net |

| Detection Method | Identifies covalent modification of the target protein. | Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.govresearchgate.net |

Spectroscopic and Structural Characterization Methodologies for Azetidine 1 Sulfonyl Fluoride

Advanced NMR Spectroscopy (e.g., ¹H, ¹⁹F, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Azetidine-1-sulfonyl fluoride (B91410) and its analogues, such as N-Cbz-protected derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and their electronic environments within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a representative N-Cbz protected azetidine (B1206935) sulfonyl fluoride, the protons of the azetidine ring typically appear as multiplets in the range of 4.0 to 5.0 ppm. The benzylic protons of the Cbz protecting group are usually observed as a singlet around 5.1 ppm, while the aromatic protons of the benzyl (B1604629) group resonate between 7.3 and 7.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, offering insights into their hybridization and bonding. In N-Cbz-azetidine-1-sulfonyl fluoride, the carbon atoms of the azetidine ring typically resonate at approximately 50-60 ppm. The carbonyl carbon of the Cbz group appears further downfield, around 155 ppm, while the aromatic carbons are found in the 128-136 ppm region. The carbon atom directly attached to the sulfonyl fluoride group is also identifiable within the spectrum.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterizing Azetidine-1-sulfonyl fluoride. The fluorine nucleus provides a distinct signal that can confirm the presence and electronic environment of the sulfonyl fluoride moiety. The chemical shift for the fluorine atom in such compounds typically appears as a singlet in the ¹⁹F NMR spectrum.

A summary of typical NMR data for a representative N-Cbz-azetidine-1-sulfonyl fluoride is presented below:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.44 - 7.32 | m | Ar-H | |

| ¹H | 5.14 | s | CH₂ (benzyl) | |

| ¹H | 4.45 - 4.30 | m | Azetidine-H | |

| ¹³C | 155.0 | s | C=O (carbamate) | |

| ¹³C | 135.5 | s | Ar-C (quaternary) | |

| ¹³C | 128.7 - 128.3 | m | Ar-C | |

| ¹³C | 68.0 | s | CH₂ (benzyl) | |

| ¹³C | 55.0 | s | Azetidine-C | |

| ¹⁹F | 40.0 | s | S-F |

Note: The data presented is representative and may vary slightly based on the specific derivative and solvent used.

X-ray Crystallography for Solid-State Structural Analysis

The crystal structure confirms the puckered nature of the azetidine ring and the tetrahedral geometry around the sulfur atom of the sulfonyl fluoride group. Key bond lengths include the S=O, S-F, S-N, and C-N bonds, which are crucial for understanding the reactivity and stability of the compound. The analysis also reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice.

Below is a table summarizing representative crystallographic data for an N-Cbz-azetidine-1-sulfonyl fluoride derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z | 4 |

Note: The data is representative of a typical N-Cbz-azetidine-1-sulfonyl fluoride derivative and specific values can be found in the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2388139-2388152. digitellinc.com

Mass Spectrometry (e.g., LC-MS) for Purity and Molecular Weight Determination

Mass spectrometry is a vital analytical technique for determining the molecular weight and assessing the purity of Azetidine-1-sulfonyl fluoride and its derivatives. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. For Azetidine-1-sulfonyl fluoride derivatives, soft ionization techniques such as electrospray ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺ or other adducts, such as [M+Na]⁺. The accurate mass measurement of these ions allows for the unambiguous confirmation of the elemental composition of the molecule. This technique is routinely used to monitor the progress of reactions and to confirm the identity of the final product.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of Azetidine-1-sulfonyl fluoride exhibits characteristic absorption bands corresponding to the various functional groups. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are typically observed in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. The S-F stretching vibration gives rise to a characteristic band, while the C-N stretching of the azetidine ring and the vibrations of the Cbz protecting group (if present) also show distinct absorptions.

Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes, particularly for non-polar bonds that may be weak or absent in the IR spectrum. The symmetric vibrations of the sulfonyl group and the vibrations of the azetidine ring can be effectively analyzed using Raman spectroscopy.

Key vibrational frequencies for a representative N-Cbz-azetidine-1-sulfonyl fluoride are summarized below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1410 | Strong | S=O asymmetric stretch |

| ~1200 | Strong | S=O symmetric stretch |

| ~1150 | Medium | C-N stretch |

| ~800 | Medium | S-F stretch |

Computational and Theoretical Investigations of Azetidine 1 Sulfonyl Fluoride

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of Azetidine-1-sulfonyl fluoride (B91410) and how this structure governs its reactivity. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular geometries, which are key determinants of chemical behavior.

Recent studies on azetidine (B1206935) derivatives have employed quantum chemical methods to explore their electronic and thermodynamic properties, providing a foundation for understanding their physical and chemical characteristics researchgate.net. For Azetidine-1-sulfonyl fluoride, the presence of the highly electronegative fluorine atom and the sulfonyl group significantly influences the electronic environment of the azetidine ring.

A key aspect of reactivity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For a range of sulfur(VI) fluoride electrophiles, a strong correlation has been demonstrated between their LUMO energies, calculated using DFT methods (B3LYP-D3/aug-cc-PVTZ), and their aqueous half-lives (a measure of reactivity), with a coefficient of determination (R²) of 0.97 nih.gov. This relationship provides a powerful predictive tool for designing novel S(VI)-F reagents with desired reactivity profiles nih.gov. By calculating the LUMO energy of Azetidine-1-sulfonyl fluoride, its reactivity towards various nucleophiles can be anticipated.

Furthermore, DFT calculations have been instrumental in elucidating the reactivity of related N-acyl-azetidines. By modeling the transition states of desymmetrization reactions, researchers have been able to confirm the operative reaction mechanisms, highlighting the predictive power of these computational approaches rsc.org.

The table below summarizes key electronic properties that can be determined for Azetidine-1-sulfonyl fluoride using quantum chemical calculations.

| Property | Description | Significance for Reactivity |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals electrophilic and nucleophilic sites, predicting where reactions are likely to occur. |

| Partial Atomic Charges | The charge localized on individual atoms in the molecule. | Helps to identify sites of positive or negative charge, indicating potential for electrostatic interactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies regions of positive and negative potential, guiding the approach of reactants. |

These quantum chemical insights are crucial for rationalizing the observed reactivity of Azetidine-1-sulfonyl fluoride and for predicting its behavior in novel chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a powerful approach to understanding the conformational flexibility and dynamic behavior of molecules over time. For a molecule like Azetidine-1-sulfonyl fluoride, which possesses a strained four-membered ring, understanding its conformational landscape is critical to comprehending its interactions with other molecules.

MD simulations have been successfully employed to study the conformational preferences of azetidine-containing molecules. For instance, a study on azetidine-2-carboxylic acid, a proline analogue, involved its parameterization for the GROMOS56a3 force field, enabling detailed MD simulations nih.gov. These simulations revealed the preferential positioning of the azetidine ring at the interface of aqueous and non-polar environments and a greater propensity for trans→cis peptide bond isomerization compared to proline nih.gov. This highlights the significant impact that the four-membered ring can have on the conformational dynamics of a larger molecule nih.gov.

In the context of Azetidine-1-sulfonyl fluoride, MD simulations can be used to explore several key aspects:

Ring Pucker and Inversion: The azetidine ring is not planar and can undergo puckering. MD simulations can quantify the energy barriers associated with ring inversion and determine the most stable puckered conformations.

Rotational Barriers: The rotation around the N-S bond of the sulfonyl fluoride group can be investigated to identify the preferred orientations of the sulfonyl fluoride moiety relative to the azetidine ring.

Solvent Effects: By performing simulations in different solvent environments, the influence of the solvent on the conformational preferences of Azetidine-1-sulfonyl fluoride can be assessed.

Interaction with Biomolecules: MD simulations are invaluable for studying how Azetidine-1-sulfonyl fluoride and its derivatives interact with biological targets, such as proteins. These simulations can reveal the key intermolecular interactions and conformational changes that occur upon binding peerj.comnih.gov.

The table below outlines the types of information that can be obtained from MD simulations of Azetidine-1-sulfonyl fluoride.

| Simulation Output | Information Gained | Relevance to Function |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation and whether the simulation has reached equilibrium ed.ac.uk. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Provides insights into the overall shape and size of the molecule and how it changes over time. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds. | Characterizes the conformational flexibility of the azetidine ring and the sulfonyl fluoride group. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Reveals the structuring of solvent molecules around Azetidine-1-sulfonyl fluoride and identifies key intermolecular interactions. |

Through such simulations, a dynamic picture of Azetidine-1-sulfonyl fluoride's behavior can be constructed, complementing the static information from quantum chemical calculations and experimental data.

Mechanistic Pathways Elucidation via Transition State Modeling

A deep understanding of a chemical reaction requires knowledge of its mechanism, including the structures of any intermediates and transition states. Transition state modeling using quantum chemical methods is a powerful tool for elucidating these mechanistic pathways. For Azetidine-1-sulfonyl fluoride, which exhibits unique reactivity, computational modeling of reaction mechanisms is particularly insightful.

Azetidine-1-sulfonyl fluorides have been shown to undergo an unusual "defluorosulfonylation" (deFS) reaction upon mild thermal activation, generating a carbocation intermediate that can be trapped by various nucleophiles acs.orgnih.govresearchgate.netnih.govacs.orgchemrxiv.org. This reactivity is distinct from the more common Sulfur-Fluoride Exchange (SuFEx) pathway acs.orgnih.govresearchgate.netnih.govacs.orgchemrxiv.orgnih.gov. Computational studies are crucial for understanding why the deFS pathway is favored in these systems.

Transition state calculations, typically performed using DFT, can map out the potential energy surface for both the deFS and SuFEx pathways. By locating the transition state structures and calculating their corresponding activation energies, the preferred reaction mechanism can be identified. For example, in the study of N-acyl-azetidine desymmetrizations, comparison of four possible activation modes via DFT calculations confirmed that the reaction proceeds through a bifunctional activation mechanism rsc.org.

The following table outlines the key steps involved in using transition state modeling to elucidate the reaction mechanisms of Azetidine-1-sulfonyl fluoride.

| Computational Step | Description | Outcome |

| Reactant and Product Optimization | The geometries of the reactants (Azetidine-1-sulfonyl fluoride and nucleophile) and the final products are optimized to find their lowest energy structures. | Provides the starting and ending points of the reaction on the potential energy surface. |

| Transition State Search | A search for the saddle point on the potential energy surface connecting reactants and products. This represents the highest energy point along the reaction coordinate. | Identifies the geometry of the transition state. |

| Frequency Calculation | Vibrational frequencies are calculated for the optimized structures. | Confirms that the reactant and product structures are true minima (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) Calculation | Traces the reaction path downhill from the transition state to connect it to the corresponding reactants and products. | Confirms that the located transition state correctly connects the desired reactants and products. |

| Activation Energy Calculation | The energy difference between the transition state and the reactants is calculated. | Provides a quantitative measure of the kinetic barrier for the reaction. A lower activation energy indicates a faster reaction. |

Kinetic studies on a substituted Azetidine-1-sulfonyl fluoride revealed a slightly larger activation energy for the deFS process compared to its oxetane (B1205548) counterpart (a difference of 2.4 kcal/mol) acs.org. This experimental data provides a valuable benchmark for validating the accuracy of transition state calculations.

Prediction of Reactivity and Selectivity in Novel Reactions

One of the most powerful applications of computational chemistry is the prediction of reactivity and selectivity in novel chemical reactions. For Azetidine-1-sulfonyl fluoride, a versatile building block, computational models can guide the development of new synthetic methodologies by predicting which reactions will be successful and what the likely outcomes will be.

A groundbreaking study demonstrated the power of this approach in the synthesis of azetidines from alkenes and oximes mit.eduthescience.dev. By calculating the frontier orbital energies for a range of reactants, a computational model was developed that could predict, in a matter of seconds, which pairs would react to form an azetidine mit.eduthescience.dev. These predictions were then successfully validated through experimental testing, showcasing the ability of computational models to guide synthetic efforts and expand the scope of known reactions mit.eduthescience.dev.

In the context of Azetidine-1-sulfonyl fluoride, similar predictive models can be developed. The reactivity of Azetidine-1-sulfonyl fluoride with a wide array of nucleophiles, including amines, anilines, NH-azoles, sulfoximines, and phosphorus-based nucleophiles, has been experimentally demonstrated acs.org. Computational models can be used to rationalize this broad reactivity and to predict the feasibility of reactions with new, untested nucleophiles.

Furthermore, computational chemistry is invaluable for predicting selectivity, such as regioselectivity and stereoselectivity. For example, in the desymmetrization of N-acyl-azetidines, DFT calculations were used to uncover the origins of the high enantioselectivity observed experimentally rsc.org. By analyzing the transition state structures, it was found that the selectivity is driven by a combination of minimizing distortion and maximizing non-covalent interactions within the chiral catalyst pocket rsc.org. A free energy difference of 2.0 kcal/mol between the major and minor transition states was calculated, accurately reproducing the experimentally observed 88% enantiomeric excess rsc.org.

The table below summarizes how computational models can be used to predict the reactivity and selectivity of Azetidine-1-sulfonyl fluoride.

| Prediction Type | Computational Approach | Input Data | Predicted Outcome |

| Reactivity | Frontier Molecular Orbital (FMO) Theory, Reaction Energy Calculations | HOMO/LUMO energies of reactants, calculated reaction enthalpies and Gibbs free energies. | Likelihood of a reaction occurring, relative reaction rates. |

| Regioselectivity | Analysis of partial atomic charges, Fukui functions, and comparison of activation energies for different regioisomeric transition states. | Electron density distribution, calculated transition state energies. | The preferred site of reaction on a molecule with multiple reactive positions. |

| Stereoselectivity | Comparison of activation energies for diastereomeric transition states. | Optimized geometries and energies of all possible stereoisomeric transition states. | The preferred stereochemical outcome of a reaction (e.g., enantiomeric excess, diastereomeric ratio). |

By leveraging these predictive capabilities, the synthetic utility of Azetidine-1-sulfonyl fluoride can be expanded in a rational and efficient manner, accelerating the discovery of novel molecules with interesting properties.

Comparison with Experimental Data: Validation of Theoretical Models

The ultimate test of any theoretical model is its ability to accurately reproduce and predict experimental observations. For computational investigations of Azetidine-1-sulfonyl fluoride, comparison with experimental data is a crucial step in validating the theoretical models employed. This validation process builds confidence in the insights derived from the calculations and in their predictive power.

Several studies on azetidines and related compounds have demonstrated excellent agreement between theoretical predictions and experimental results. In the computational prediction of azetidine synthesis, the models were validated by experimentally testing 18 different reactions, with most of the predictions proving to be accurate mit.eduthescience.dev. This successful validation underscores the reliability of the computational approach.

For Azetidine-1-sulfonyl fluoride, a key piece of experimental data is the X-ray crystal structure of a derivative, which reveals its solid-state conformation acs.org. Quantum chemical calculations should be able to reproduce the bond lengths, bond angles, and dihedral angles observed in the crystal structure. Any significant discrepancies would indicate a need to refine the computational model.

Kinetic data also provides a valuable benchmark for theoretical models. The experimentally determined activation energy for the deFS reaction of a substituted Azetidine-1-sulfonyl fluoride serves as a direct point of comparison for the activation energies calculated from transition state modeling acs.org. Agreement between the calculated and experimental values would lend strong support to the proposed reaction mechanism.

The correlation between calculated LUMO energies and the hydrolytic stability of sulfur(VI) fluorides is another powerful example of model validation nih.gov. The high R² value of 0.97 indicates that the theoretical model is capturing the essential physics that governs the reactivity of these compounds nih.gov.

The table below provides examples of how theoretical calculations for Azetidine-1-sulfonyl fluoride can be validated against experimental data.

| Theoretical Calculation | Experimental Data for Comparison | Criteria for Validation |

| Optimized Molecular Geometry | X-ray crystal structure data (bond lengths, angles, dihedrals). | Close agreement between calculated and experimental geometric parameters. |

| Calculated Vibrational Frequencies | Infrared (IR) and Raman spectra. | Correspondence between the calculated vibrational modes and the experimentally observed absorption bands. |

| Calculated NMR Chemical Shifts | ¹H, ¹³C, ¹⁹F NMR spectra. | Correlation between calculated and experimental chemical shifts. |

| Calculated Activation Energy | Experimentally determined activation energy from kinetic studies. | The calculated activation energy should be within a reasonable margin of the experimental value. |

| Predicted Enantiomeric Excess | Experimentally measured enantiomeric excess from chiral chromatography. | The calculated free energy difference between diastereomeric transition states should accurately predict the observed enantiomeric ratio rsc.org. |

Through this continuous cycle of prediction and validation, computational models for Azetidine-1-sulfonyl fluoride can be refined and improved, leading to a deeper and more accurate understanding of its chemical properties.

Future Directions and Emerging Research Opportunities in Azetidine 1 Sulfonyl Fluoride Chemistry

Development of Novel Catalytic Systems for Azetidine-1-sulfonyl Fluoride (B91410) Transformations

The current state-of-the-art for inducing the productive reactivity of azetidine-1-sulfonyl fluoride, particularly the valuable deFS reaction, primarily relies on thermal activation. nih.gov While effective, this approach can limit substrate scope and may not be compatible with sensitive functional groups. The development of novel catalytic systems to promote the transformation of azetidine-1-sulfonyl fluoride under milder conditions is a significant and promising area of future research.

Drawing parallels from the related oxetane (B1205548) sulfonyl fluorides (OSFs), where Lewis and Brønsted acid catalysis has been shown to facilitate carbocation formation, similar strategies could be envisioned for azetidine-1-sulfonyl fluorides. nih.gov The exploration of a range of Lewis acids could potentially lower the activation energy for the deFS pathway, allowing for reactions to proceed at or below ambient temperatures. This would not only enhance the energy efficiency of the process but also broaden the functional group tolerance to include more delicate moieties.

Furthermore, the SuFEx pathway, which typically proceeds under basic conditions, could be expanded through the development of organocatalytic or transition-metal-catalyzed methods. For instance, nucleophilic catalysts could be employed to activate the sulfonyl fluoride group towards a broader array of nucleophiles than currently accessible. Research into catalytic systems that can selectively switch between the deFS and SuFEx pathways by tuning the catalyst and reaction conditions would represent a major advance, offering unparalleled control over the divergent reactivity of this versatile reagent.

Table 1: Potential Catalytic Strategies for Azetidine-1-sulfonyl Fluoride Transformations

| Catalytic Approach | Potential Transformation | Anticipated Advantages |

| Lewis Acid Catalysis | Defluorosulfonylation (deFS) | Milder reaction conditions, broader substrate scope. |

| Brønsted Acid Catalysis | Defluorosulfonylation (deFS) | Cost-effective and environmentally benign catalysts. |

| Organocatalysis | Sulfur-Fluoride Exchange (SuFEx) | Metal-free conditions, potential for asymmetric variants. |

| Transition Metal Catalysis | SuFEx and other cross-couplings | Access to novel reaction pathways and molecular complexity. |

Asymmetric Synthesis Utilizing Azetidine-1-sulfonyl Fluoride

The creation of chiral molecules is of paramount importance in drug discovery and materials science. To date, the application of azetidine-1-sulfonyl fluoride in asymmetric catalysis remains a largely unexplored frontier. The development of enantioselective transformations using this reagent would unlock access to a vast new chemical space of chiral azetidine-containing compounds.

One promising avenue is the use of chiral catalysts to control the stereochemical outcome of the deFS reaction. A chiral Lewis acid or a chiral Brønsted acid could potentially coordinate to the azetidine-1-sulfonyl fluoride, creating a chiral environment that would favor the attack of a nucleophile from one face of the transiently generated carbocationic intermediate. This would lead to the enantioselective formation of 3-substituted azetidines.

Alternatively, the development of asymmetric SuFEx reactions represents another exciting possibility. A chiral catalyst could activate the sulfonyl fluoride group and mediate the enantioselective addition of a nucleophile to the sulfur center. While challenging, success in this area would provide a novel method for the synthesis of chiral sulfonamides and other sulfur-containing stereocenters. The development of chiral phase-transfer catalysts could also be explored to achieve enantioselective fluorination or other transformations. researchgate.net

Photochemical and Electrochemical Reactivity of Azetidine-1-sulfonyl Fluoride

Beyond thermal and conventional catalytic activation, the exploration of photochemical and electrochemical methods to induce novel reactivity in azetidine-1-sulfonyl fluoride is a compelling research direction. These activation modes have the potential to unlock unique reaction pathways that are inaccessible under thermal conditions.

Photoredox catalysis, a powerful tool in modern organic synthesis, could be employed to generate radical intermediates from azetidine-1-sulfonyl fluoride. nih.gov For example, a suitable photocatalyst, upon excitation with visible light, could engage in a single-electron transfer with the azetidine-1-sulfonyl fluoride, leading to the formation of a sulfonyl radical. This reactive intermediate could then participate in a variety of transformations, such as addition to alkenes or C-H functionalization reactions, to generate novel azetidine-containing scaffolds.

Electrochemical methods also offer a promising avenue for the activation of azetidine-1-sulfonyl fluoride. Anodic oxidation could be used to generate a cationic intermediate, similar to the deFS pathway, but under the control of an applied potential. This would offer a high degree of tunability and could potentially avoid the need for high temperatures or chemical oxidants. Conversely, cathodic reduction could be explored to generate radical anions with unique reactivity profiles. The electrochemical synthesis of sulfonyl fluorides in general is an area of growing interest and could be adapted for the reactivity of pre-formed azetidine-1-sulfonyl fluorides. researchgate.net

Expansion of Azetidine-1-sulfonyl Fluoride Applications in Macrocyclic and Peptidomimetic Chemistry

The incorporation of constrained structural elements into peptides and other bioactive molecules is a widely used strategy to enhance their metabolic stability, cell permeability, and binding affinity. The rigid, four-membered ring of the azetidine (B1206935) moiety makes it an attractive scaffold for the design of macrocycles and peptidomimetics.

Azetidine-1-sulfonyl fluoride can serve as a versatile linchpin for the synthesis of complex macrocycles. The dual deFS and SuFEx reactivity allows for the sequential or orthogonal introduction of different molecular fragments. For instance, a linear precursor could be cyclized through an intramolecular deFS reaction, with the resulting sulfonyl fluoride group available for further functionalization via SuFEx chemistry. This would enable the rapid generation of diverse macrocyclic libraries with potential applications in drug discovery.

In the realm of peptidomimetics, azetidine-1-sulfonyl fluoride can be used to create novel peptide backbone isosteres and constrained peptide architectures. The incorporation of azetidine-containing amino acid surrogates, synthesized via reactions of azetidine-1-sulfonyl fluoride, can induce specific secondary structures, such as turns and helices, in peptide chains. ambeed.com This can lead to peptides with enhanced proteolytic stability and improved pharmacological properties. Furthermore, the use of azetidine-1-sulfonyl fluoride in "peptide stapling" methodologies, where a covalent linker is used to constrain a peptide into a specific conformation, is a particularly promising area of research. nih.govacs.orgfigshare.com The ability to form stable linkages via the deFS reaction could provide a new tool for the synthesis of these important therapeutic modalities. The use of azetidine-1-sulfonyl fluoride as a precursor to PROTAC (Proteolysis Targeting Chimera) linkers has also been proposed, highlighting its potential in this cutting-edge area of drug discovery. nih.govnih.gov

Green Chemistry Approaches and Sustainable Synthesis of Azetidine-1-sulfonyl Fluoride

As the principles of green chemistry become increasingly integrated into synthetic planning, the development of sustainable and environmentally benign methods for the synthesis of important building blocks like azetidine-1-sulfonyl fluoride is crucial. The current multi-step synthesis, while effective, presents opportunities for improvement in terms of atom economy, waste reduction, and the use of hazardous reagents.

Future research in this area should focus on several key aspects. The development of a more convergent and atom-economical synthesis from readily available starting materials would be a significant advance. This could involve the exploration of novel catalytic methods that avoid the use of stoichiometric reagents.

Furthermore, the exploration of biocatalytic methods for the synthesis of the azetidine core is a highly attractive, albeit challenging, research direction. researchgate.netchemrxiv.org The use of enzymes could enable the synthesis of chiral azetidine precursors with high enantioselectivity under mild, aqueous conditions, representing the pinnacle of green synthetic chemistry. While the direct enzymatic synthesis of azetidine-1-sulfonyl fluoride is a long-term goal, the development of biocatalytic routes to key intermediates would be a major step towards a more sustainable manufacturing process.

Q & A